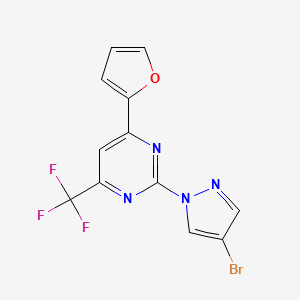
1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4-(4-ethylbenzyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound features a piperazine core substituted with a 2,3-dimethylphenyl group and a 4-ethylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dimethylphenylamine and 4-ethylbenzyl chloride.
Formation of Piperazine Ring: The 2,3-dimethylphenylamine undergoes a nucleophilic substitution reaction with 1,2-dichloroethane to form 1-(2,3-dimethylphenyl)piperazine.
Substitution Reaction: The resulting 1-(2,3-dimethylphenyl)piperazine is then reacted with 4-ethylbenzyl chloride in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethylphenyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced aromatic rings or nitro groups
Substitution: Nitro, sulfonic, or halogenated derivatives
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-4-(4-ethylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-ethylbenzyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways and targets would require further experimental validation to elucidate.
Comparación Con Compuestos Similares
1-(2,3-Dimethylphenyl)piperazine: Lacks the 4-ethylbenzyl group, potentially altering its biological activity and chemical reactivity.
1-(4-Ethylbenzyl)piperazine: Lacks the 2,3-dimethylphenyl group, which may affect its overall properties.
1-Benzylpiperazine: A simpler analog without the additional methyl and ethyl groups, often used as a reference compound in studies.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-ethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-4-19-8-10-20(11-9-19)16-22-12-14-23(15-13-22)21-7-5-6-17(2)18(21)3/h5-11H,4,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMWNDREPWZDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[[(1-Methylbenzimidazol-2-yl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol](/img/structure/B5968276.png)
![3-(4-morpholinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5968284.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B5968287.png)
![3-(4-fluorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5968302.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![1-benzyl-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![4-[(Z)-({4-[(4-Methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol](/img/structure/B5968349.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
![(1S,4S)-2-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
